

Introduction: A Modern Building Block for Complex Molecule Synthesis

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Compound of Interest

Compound Name: (4-(1,1-Difluoroethyl)phenyl)boronic acid

Cat. No.: B11909065

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(4-(1,1-Difluoroethyl)phenyl)boronic acid is a specialized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines the versatile reactivity of an arylboronic acid with the unique physicochemical properties of the 1,1-difluoroethyl moiety. Arylboronic acids are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds. [\[1\]](#)

The 1,1-difluoroethyl group is a key bioisostere, often used by medicinal chemists to replace more metabolically labile groups, such as esters or ketones. Its introduction can profoundly influence a molecule's properties by increasing metabolic stability, modulating lipophilicity (logP), and altering acidity (pKa) of nearby functional groups. These modifications are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of the properties, synthesis, and core applications of **(4-(1,1-Difluoroethyl)phenyl)boronic acid**, designed for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not broadly published, its properties can be reliably inferred from closely related analogs and an understanding of its constituent functional groups.

Table 1: Physicochemical Properties

Property	Value / Description	Rationale / Analog Comparison
CAS Number	1215570-07-2	Sourced from chemical supplier databases.
Molecular Formula	C ₈ H ₉ BF ₂ O ₂	Derived from the chemical structure.
Molecular Weight	186.0 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid/powder.	Typical for arylboronic acids.
Melting Point	143-148 °C	Sourced from chemical supplier databases. This is lower than many simple phenylboronic acids due to the disruption of crystal packing by the ethyl group.
Solubility	Soluble in polar organic solvents like methanol, DMSO, and THF. Slightly soluble in water and nonpolar solvents like hexane.	General solubility profile for functionalized phenylboronic acids.[2]
pKa	~8.0 - 8.5	The electron-withdrawing nature of the difluoroethyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it a stronger Lewis acid.[3][4]

Stability and Storage

Like most boronic acids, **(4-(1,1-Difluoroethyl)phenyl)boronic acid** is susceptible to dehydration to form its corresponding cyclic trimeric anhydride, known as a boroxine.^{[5][6]} This process is reversible upon exposure to water.

- **Expert Insight:** The formation of boroxine is an equilibrium process. While boroxines are also competent coupling partners in Suzuki reactions, the presence of a mixture of the acid and boroxine can complicate stoichiometry. Therefore, it is crucial to store the compound under anhydrous conditions.

Storage Recommendations: Store in a tightly sealed container in a cool, dry, well-ventilated place, protected from moisture and light.

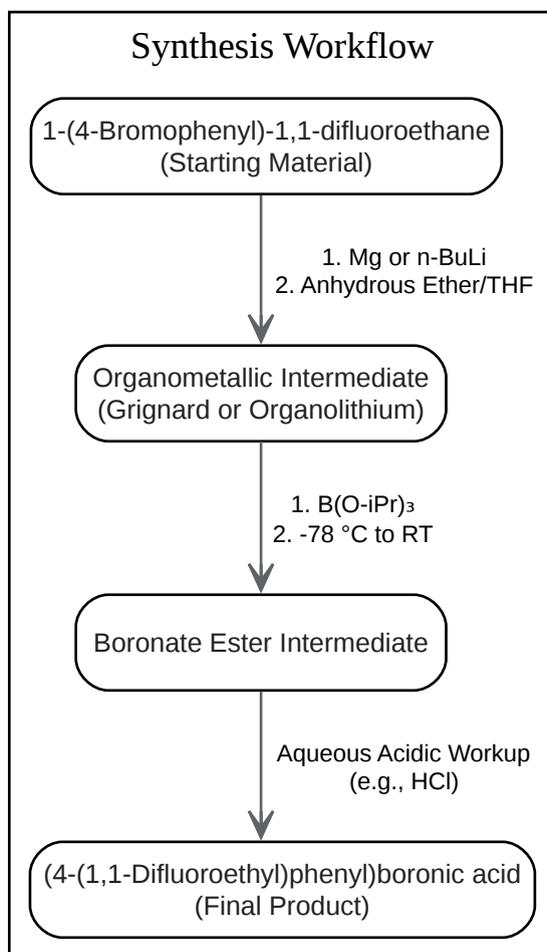
Spectroscopic Characterization

The spectroscopic signature of this molecule is defined by its unique combination of aromatic, ethyl, and fluoro groups.

- ¹H NMR: Protons on the phenyl ring will appear as two doublets in the aromatic region (~7.5-8.0 ppm). The methyl group (CH₃) will appear as a triplet around 2.0 ppm due to coupling with the two fluorine atoms.
- ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. The chemical shift for geminal difluoroalkyl groups typically appears in the range of -90 to -115 ppm (relative to CFCl₃).^{[7][8]} This signal will be split into a quartet by the adjacent methyl protons.
- ¹¹B NMR: The ¹¹B nucleus is NMR active. For a neutral, sp²-hybridized arylboronic acid, a broad signal is expected in the range of 26 to 30 ppm.^{[9][10]} Upon complexation with a base or diol, the boron center becomes sp³-hybridized, causing a significant upfield shift to the 1 to 7 ppm range.^[10] This property is a useful diagnostic tool for monitoring reactions.^[9]

Synthesis and Purification

The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis.^{[11][12]}



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Caption: General workflow for the synthesis of **(4-(1,1-Difluoroethyl)phenyl)boronic acid**.

Experimental Protocol: Synthesis

Objective: To synthesize **(4-(1,1-Difluoroethyl)phenyl)boronic acid** from 1-(4-bromophenyl)-1,1-difluoroethane.

Materials:

- 1-(4-Bromophenyl)-1,1-difluoroethane
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
- Triisopropyl borate (B(O-iPr)₃)

- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M aqueous solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
- **Formation of Organolithium:** Add 1-(4-bromophenyl)-1,1-difluoroethane (1.0 eq) to the flask and dissolve in anhydrous THF. Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at $-78\text{ }^\circ\text{C}$ for 1 hour.
- **Borylation:** To the organolithium solution, add triisopropyl borate (1.2 eq) dropwise. The addition is exothermic; maintain the temperature at $-78\text{ }^\circ\text{C}$.
- After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
- **Hydrolysis (Workup):** Cool the reaction mixture to $0\text{ }^\circ\text{C}$ in an ice bath. Slowly quench the reaction by adding 1 M HCl. Stir vigorously for 30 minutes until two clear layers form.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography.

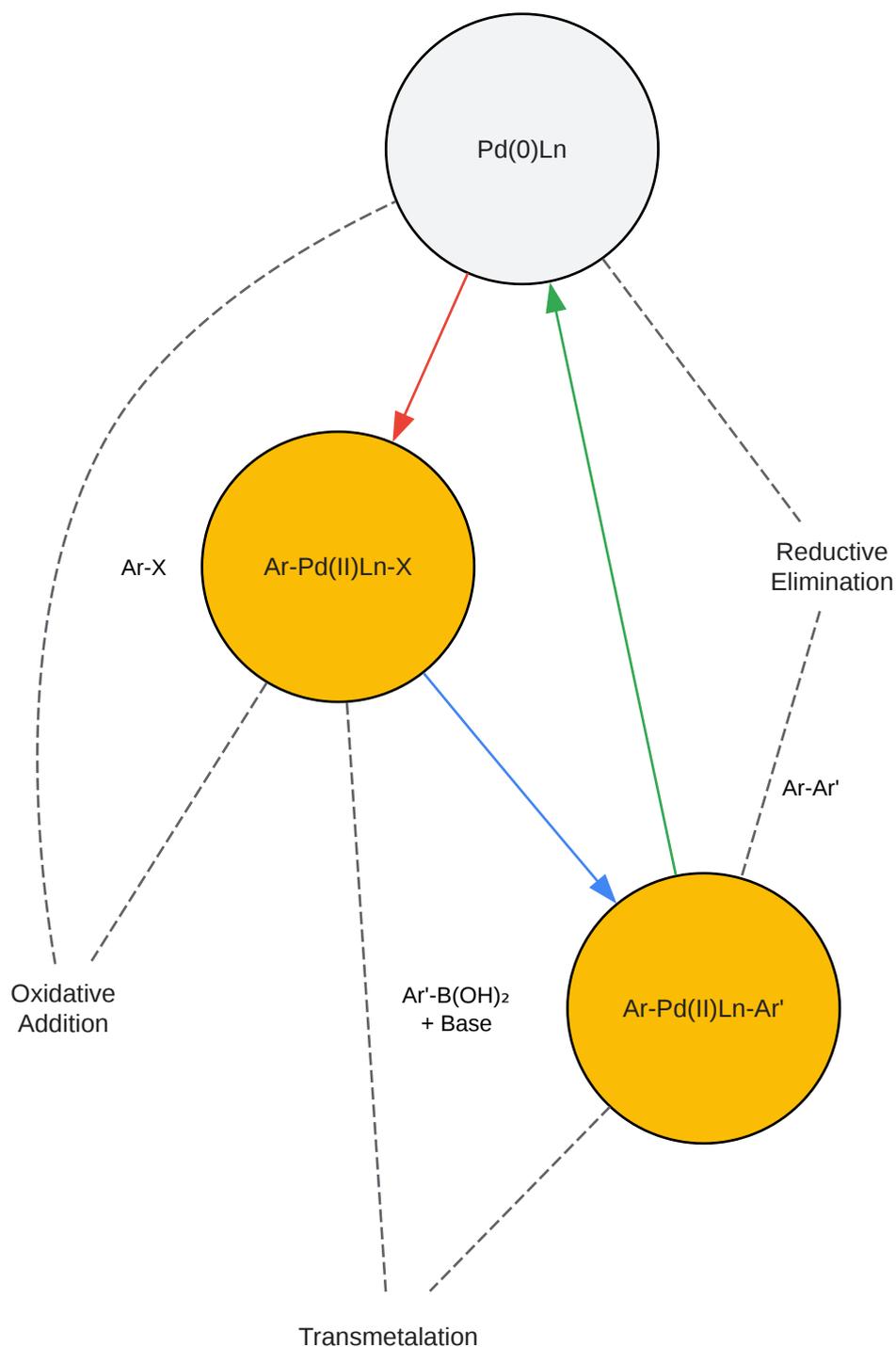
- Causality Behind Choices: Using n-BuLi at -78 °C is critical for efficient lithium-halogen exchange while minimizing side reactions. Triisopropyl borate is often preferred over trimethyl borate as it is less prone to forming multiple additions to the boron center.[11] The acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(4-(1,1-Difluoroethyl)phenyl)boronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a new C-C bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an organic halide or triflate.[13] [14]

Mechanism and the Critical Role of the Base

The reaction proceeds through a well-established catalytic cycle.[1][13] A base is essential for the reaction to proceed; it activates the boronic acid, making it more nucleophilic for the key transmetalation step.[15][16][17][18] The base converts the neutral boronic acid into a more reactive anionic boronate species (e.g., [ArB(OH)₃]⁻).[16]



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple **(4-(1,1-Difluoroethyl)phenyl)boronic acid** with a generic aryl bromide (Ar-Br).

Materials:

- **(4-(1,1-Difluoroethyl)phenyl)boronic acid** (1.2 eq)
- Aryl bromide (Ar-Br, 1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

- Reaction Setup: To a flask, add the aryl bromide (1.0 eq), **(4-(1,1-Difluoroethyl)phenyl)boronic acid** (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure it is oxygen-free.
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask under a positive pressure of inert gas.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
- Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

- **Self-Validating System:** The success of the protocol is validated by monitoring the consumption of starting materials and the formation of the more nonpolar biaryl product via TLC. A successful reaction shows a clear shift in polarity and high conversion. The choice of a slight excess of boronic acid ensures complete consumption of the potentially more valuable aryl halide.

Safety and Handling

Arylboronic acids are generally considered irritants and may be harmful if swallowed or inhaled. Standard laboratory safety precautions should always be observed.

- **Personal Protective Equipment (PPE):** Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation.
- **Incompatibilities:** Avoid strong oxidizing agents.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(4-(1,1-Difluoroethyl)phenyl)boronic acid stands as a valuable and highly functionalized building block for modern organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allowing for the strategic introduction of the metabolically stable 1,1-difluoroethylphenyl motif into complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms enables researchers to effectively leverage this reagent in the development of novel pharmaceuticals and advanced materials.

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